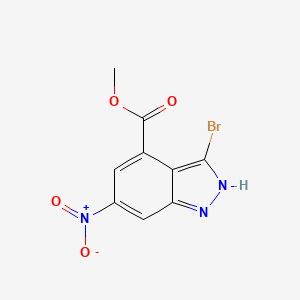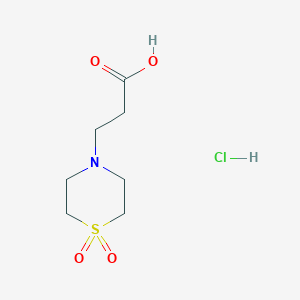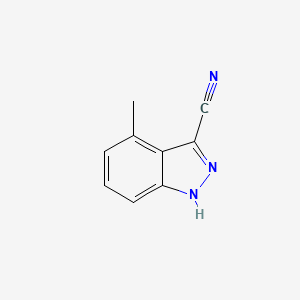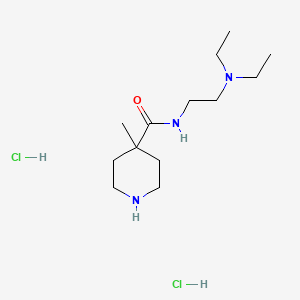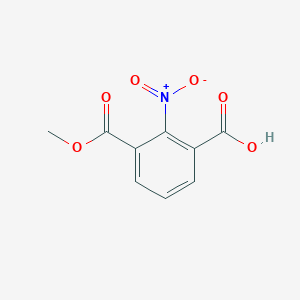![molecular formula C12H13N3 B1360903 3-苯基-5,6,7,8-四氢咪唑并[1,2-a]吡嗪 CAS No. 885281-16-3](/img/structure/B1360903.png)
3-苯基-5,6,7,8-四氢咪唑并[1,2-a]吡嗪
概述
描述
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C12H13N3. It is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring, with a phenyl group attached to the imidazole ring.
科学研究应用
Chemistry: 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. It may also serve as a scaffold for the development of bioactive molecules .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may be used in the production of specialty chemicals and materials. Its properties can be exploited in the development of new materials with specific functionalities .
作用机制
Target of Action
The primary targets of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are G protein-coupled receptors (GPCRs) . GPCRs are the largest family of cell-surface receptors in eukaryotes and are involved in a plethora of intracellular multistep signaling events .
Mode of Action
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its targets, the GPCRs, by preferentially silencing Gaq proteins . This interaction results in changes in the intracellular signaling events, affecting various cellular processes .
Biochemical Pathways
The action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects the GPCR signaling pathway . The downstream effects of this interaction include changes in cellular processes regulated by GPCRs .
Result of Action
The molecular and cellular effects of the action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involve changes in the cellular processes regulated by GPCRs . These changes are a result of the compound’s interaction with GPCRs and its preferential silencing of Gaq proteins .
生化分析
Biochemical Properties
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . By affecting MAPK signaling, this compound can impact cell growth and survival. Furthermore, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been observed to influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity and function. For instance, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can activate transcription factors, leading to changes in gene expression. The binding interactions of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with enzymes and receptors are critical for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as anti-inflammatory or antioxidant properties . At higher doses, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . The interaction of this compound with cofactors and other metabolic regulators is crucial for its metabolic effects.
Transport and Distribution
The transport and distribution of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein . Once inside the cell, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound is crucial for its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves the cyclization of appropriate precursors.
Multi-step Synthesis: Another approach involves a multi-step synthesis starting from simpler building blocks.
Industrial Production Methods: Industrial production of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the heterocyclic core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully or partially reduced forms of the compound .
相似化合物的比较
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A closely related compound with similar structural features but lacking the phenyl group.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Another related compound with a different heterocyclic core.
Uniqueness: 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
属性
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUCZQUHKEDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647542 | |
| Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-16-3 | |
| Record name | 5,6,7,8-Tetrahydro-3-phenylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

